molecular formula C12H9NO4 B2904464 2-Nitro-4-phenoxyphenol CAS No. 145279-04-5

2-Nitro-4-phenoxyphenol

Cat. No.: B2904464
CAS No.: 145279-04-5
M. Wt: 231.207
InChI Key: PVFPTCXTEHFQGM-UHFFFAOYSA-N
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Scientific Research Applications

2-Nitro-4-phenoxyphenol has various scientific research applications:

Safety and Hazards

The safety information for 2-Nitro-4-phenoxyphenol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be synthesized by nitrating 2-nitrophenol with nitrous acid

Cellular Effects

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially interact with biomolecules, inhibit or activate enzymes, and change gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially have toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially interact with transporters or binding proteins and affect the compound’s localization or accumulation.

Subcellular Localization

It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These products could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Preparation Methods

2-Nitro-4-phenoxyphenol can be synthesized through several methods:

Chemical Reactions Analysis

2-Nitro-4-phenoxyphenol undergoes various chemical reactions:

Comparison with Similar Compounds

2-Nitro-4-phenoxyphenol can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity with oxygen and its applications in various fields, making it a unique and valuable compound in scientific research and industry.

Properties

IUPAC Name

2-nitro-4-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPTCXTEHFQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-phenoxyphenol (10.0 g, 54 mmol) in 100 mL AcOH was added slowly dropwise nitric acid (69-70%, 3.2 mL, 54 mmol) over about 3 min from an addition funnel. The reaction became warm and was cooled with a water bath. After 1 h, the reaction was poured onto ice and allowed to warm to rt. A gummy solid resulted, which was partitioned between MTBE and water. The organic layer was washed 1× water, 1× brine, dried over sodium sulfate, filtered, and concentrated to a dark oil. This was adsorbed onto 36 g silica gel and dried, and purified in two parts by silica gel chromatography, ISCO, 0-10% EtOAC/hexanes. Product-containing fractions were combined and concentrated to give 2-nitro-4-phenoxyphenol as an orange oil. MS (ESI) m/z: Calculated: 231.1; Observed: 230.0 (M−−1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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